molecular formula C11H13N3O2 B185647 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 80721-13-7

4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No.: B185647
CAS No.: 80721-13-7
M. Wt: 219.24 g/mol
InChI Key: FBTAXAUKVNXAEV-UHFFFAOYSA-N
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Description

4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes two nitrile groups and a piperidine ring substituted with diethyl groups and keto functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dicarbonitrile precursor with diethyl ketone in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
  • 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarboxylate
  • 4,4-Diethyl-2,6-dioxopiperidine-3,5-diamine

Uniqueness

4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both nitrile and keto groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,4-diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-11(4-2)7(5-12)9(15)14-10(16)8(11)6-13/h7-8H,3-4H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAXAUKVNXAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(=O)NC(=O)C1C#N)C#N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001442
Record name 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80721-13-7
Record name MLS002608186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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